N-[(naphthalen-1-yl)methyl]-10H-phenothiazine-10-carboxamide
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Overview
Description
N-[(naphthalen-1-yl)methyl]-10H-phenothiazine-10-carboxamide is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in medicinal chemistry. This compound features a naphthalene moiety linked to a phenothiazine core, making it a subject of interest for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(naphthalen-1-yl)methyl]-10H-phenothiazine-10-carboxamide typically involves the reaction of naphthalen-1-ylmethylamine with 10H-phenothiazine-10-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(naphthalen-1-yl)methyl]-10H-phenothiazine-10-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenothiazine ring, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced phenothiazine derivatives.
Substitution: Formation of N-substituted phenothiazine derivatives.
Scientific Research Applications
N-[(naphthalen-1-yl)methyl]-10H-phenothiazine-10-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-[(naphthalen-1-yl)methyl]-10H-phenothiazine-10-carboxamide involves its interaction with various molecular targets. In medicinal applications, it is believed to interact with neurotransmitter receptors in the brain, modulating their activity. The compound may also affect cellular pathways involved in oxidative stress and apoptosis, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-naphthalenemethylamine
- N-(cyano(naphthalen-1-yl)methyl)benzamide
- N-(pyridin-2-yl)amides
Uniqueness
N-[(naphthalen-1-yl)methyl]-10H-phenothiazine-10-carboxamide stands out due to its unique combination of a naphthalene moiety and a phenothiazine core. This structural feature imparts distinct photophysical and chemical properties, making it valuable for various applications that similar compounds may not be suitable for.
Properties
CAS No. |
931209-79-9 |
---|---|
Molecular Formula |
C24H18N2OS |
Molecular Weight |
382.5 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.